Ancarolol

Vue d'ensemble

Description

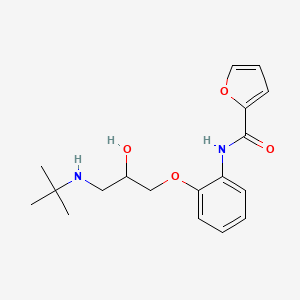

Ancarolol est un agent bêta-bloqueur, communément appelé bêta-bloqueur. Il est principalement utilisé dans le traitement des affections cardiovasculaires telles que l'hypertension artérielle et les arythmies. La structure chimique d'this compound est caractérisée par la présence d'un cycle furane, ce qui le distingue des autres bêta-bloqueurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Ancarolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la tert-butylamine avec l'épichlorhydrine pour former un intermédiaire clé. Cet intermédiaire est ensuite mis à réagir avec l'acide 2-furancarboxylique pour obtenir this compound. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Ancarolol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en dérivés d'alcool.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle furane.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont employés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers alcools, cétones et dérivés substitués d'this compound .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'activité bêta-bloquante et ses effets sur différentes voies chimiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires et son rôle dans la réduction de la pression artérielle.

5. Mécanisme d'action

This compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-1 et bêta-2. Cette action inhibe la liaison des catécholamines telles que l'adrénaline et la noradrénaline, entraînant une diminution de la fréquence cardiaque et de la pression artérielle. Les cibles moléculaires comprennent les récepteurs bêta-adrénergiques situés dans le cœur et les muscles lisses vasculaires .

Composés similaires :

Aténolol : Un autre bêta-bloqueur sélectif bêta-1 utilisé pour l'hypertension artérielle et l'angine de poitrine.

Nadolol : Un bêta-bloqueur non sélectif utilisé pour l'hypertension artérielle et les arythmies.

Propranolol : Un bêta-bloqueur non sélectif avec des applications dans le traitement de l'hypertension artérielle, de l'anxiété et des migraines

Unicité d'this compound : La structure unique d'this compound, comportant un cycle furane, le distingue des autres bêta-bloqueurs. Cette différence structurelle peut contribuer à son affinité de liaison spécifique et à ses propriétés pharmacocinétiques, ce qui en fait un composé précieux pour les applications thérapeutiques ciblées .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Antihypertensive Properties

Ancarolol and its derivatives are primarily recognized for their antihypertensive effects. As beta-blockers, they function by blocking the action of epinephrine on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. This mechanism is crucial for treating conditions such as hypertension and heart failure. Research indicates that this compound analogs may offer comparable efficacy to widely prescribed beta-blockers like Atenolol, particularly in patients who experience adverse effects from conventional treatments .

1.2. Cancer Research

Recent studies have highlighted the potential of beta-blockers, including this compound, in cancer therapy. They have been shown to inhibit angiogenesis and tumor cell proliferation in various cancer types such as breast cancer and pancreatic cancer. The ability of this compound to reduce catecholamine-driven proliferation suggests a promising avenue for its use as an adjunct therapy in oncology .

Synthesis and Catalysis

2.1. Waste-to-Pharma Concept

This compound is being explored within the framework of the waste-to-pharma concept, which emphasizes the conversion of waste materials into valuable pharmaceuticals. This approach utilizes heterogeneous catalysis to synthesize active pharmaceutical ingredients (APIs) from furanics derived from biomass . The development of sustainable synthesis routes not only addresses environmental concerns but also enhances the availability of essential medications.

2.2. Synthetic Methodologies

Innovative synthetic methodologies involving this compound derivatives have been reported, showcasing one-pot reactions that yield high conversion rates under mild conditions. These methods utilize glycerol as a starting material, demonstrating the versatility of this compound in synthetic organic chemistry . The exploration of such methodologies is vital for streamlining drug development processes.

Case Studies

Mécanisme D'action

Ancarolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action inhibits the binding of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors located in the heart and vascular smooth muscle .

Comparaison Avec Des Composés Similaires

Atenolol: Another beta-1 selective blocker used for hypertension and angina.

Nadolol: A nonselective beta-blocker used for hypertension and arrhythmias.

Propranolol: A nonselective beta-blocker with applications in treating hypertension, anxiety, and migraines

Uniqueness of Ancarolol: this compound’s unique structure, featuring a furan ring, distinguishes it from other beta-blockers. This structural difference may contribute to its specific binding affinity and pharmacokinetic properties, making it a valuable compound for targeted therapeutic applications .

Activité Biologique

Ancarolol is a beta-adrenergic antagonist that has gained attention for its potential therapeutic applications beyond traditional cardiovascular uses. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a beta-blocker, primarily targeting beta-adrenergic receptors (β-receptors) in the body. It exhibits selectivity for β1 and β2 adrenergic receptors, which are crucial in regulating heart rate, myocardial contractility, and vascular tone. The compound's structure allows it to exert various biological effects, making it a subject of interest in pharmacological research.

Pharmacological Mechanisms

- Beta-Adrenergic Receptor Blockade : this compound primarily functions by inhibiting β1 and β2 adrenergic receptors. This blockade leads to decreased heart rate and myocardial contractility, which is beneficial in treating hypertension and heart failure.

- Anticancer Properties : Recent studies have indicated that beta-blockers, including this compound, may possess anticancer properties by inhibiting angiogenesis and tumor cell proliferation. This effect is mediated through the reduction of catecholamine-driven proliferation in various cancer cell lines such as breast cancer and neuroblastoma .

- Impact on Neurotransmitter Release : this compound's action on the central nervous system may influence neurotransmitter release, contributing to its potential use in anxiety disorders and other neuropsychiatric conditions .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to reduced catecholamine levels, which are known to promote tumor growth .

- Cardiovascular Effects : Clinical trials have demonstrated that this compound effectively lowers blood pressure and heart rate in patients with hypertension. The drug's efficacy was comparable to other beta-blockers but with a potentially improved side effect profile .

- Enantioselectivity : Research into the enantioseparation of beta-blockers highlighted that this compound's active enantiomer exhibits significantly higher potency than its counterpart. This finding emphasizes the importance of chiral purity in maximizing therapeutic outcomes .

Data Tables

The following table summarizes key biological activities and predicted interactions of this compound:

| Biological Activity | Target Receptor | pSEA | MaxTc |

|---|---|---|---|

| Beta-adrenergic blockade | ADRB1 | 59 | 0.43 |

| Anticancer activity | ADRB2 | 42 | 0.44 |

| Neurotransmitter modulation | ADRB3 | 29 | 0.44 |

- pSEA (probability of being a selective active ligand) indicates the likelihood that this compound will interact with the specified receptor.

- MaxTc (maximum target concentration) reflects the highest concentration at which this compound remains effective.

Propriétés

IUPAC Name |

N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNQRFNEAHCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868379 | |

| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-50-4 | |

| Record name | N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75748-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ancarolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANCAROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.